molecular formula C15H16FNO2S B7557222 N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline

N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline

Cat. No. B7557222
M. Wt: 293.4 g/mol
InChI Key: POPYGUGGMVQSKB-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, also known as FMMS, is a chemical compound that has gained attention in scientific research due to its potential in various applications. FMMS is a sulfonamide compound that is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been shown to react with aldehydes, ketones, and imines, leading to the formation of imines and enamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has several advantages for lab experiments. It is readily available and easy to synthesize. It has been shown to have low toxicity and is not mutagenic or carcinogenic. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
However, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline also has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous reactions. Additionally, it is sensitive to air and moisture, which can lead to the formation of impurities and reduce the yield of the reaction.

Future Directions

There are several future directions for the use of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline in scientific research. It has potential as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies on the mechanism of action of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could lead to the development of new synthetic methodologies. Finally, the synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline could be optimized to increase the yield and reduce the formation of impurities.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, or N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline, is a chemical compound that has potential in various scientific research applications. Its synthesis method has been optimized to increase the yield and reduce the formation of impurities. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a building block in the synthesis of various organic compounds and as a fluorescent probe for the detection of metal ions. Further studies on the mechanism of action and optimization of the synthesis could lead to the development of new synthetic methodologies and applications for N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline.

Synthesis Methods

The synthesis of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline involves the reaction of 4-fluorobenzylamine with 2-methyl-5-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline as a white solid with a melting point of 124-126°C. The synthesis method has been optimized to increase the yield of N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline and reduce the formation of impurities.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has also been used as a ligand in metal-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11-3-8-14(20(2,18)19)9-15(11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPYGUGGMVQSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline

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